7-Chloro-2-methylthieno[3,2-b]pyridine
Overview
Description
7-Chloro-2-methylthieno[3,2-b]pyridine is a pyridine derivative and a pharmaceutical intermediate compound . It can be used in the preparation of piperidines and deuterated thiophene pyridine compounds, and can also be used in the synthesis of compounds with anticancer activity .
Synthesis Analysis
The synthesis of this compound involves a two-stage process . The first stage involves the reaction of thieno[3,2-b]pyridin-7-ol with trichlorophosphate at 60 - 100°C for 3.5 hours. The second stage involves the reaction with ammonia and water monomer at 0°C .Molecular Structure Analysis
The this compound molecule contains a total of 17 atoms. There are 6 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 1 Sulfur atom, and 1 Chlorine atom . It contains a total of 18 bonds; 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 Thiophene, and 1 .Physical and Chemical Properties Analysis
This compound is a white to yellow to orange powder to lumpy intermediate composition . It has a melting point of 35 °C and a flash point of 110 °C . It is stored at 0-10 °C .Scientific Research Applications
Synthesis and Derivatization
- One-Pot Synthesis and Derivatization : A study by Puvvala et al. (2017) presented a domino reaction for synthesizing 7-chloro-2-arylthieno[3,2-b]pyridin-3-ols and their derivatization into various derivatives, highlighting a versatile approach to modifying this compound for different applications Puvvala et al., 2017.
Synthesis of Derivatives and Related Compounds
- Synthesis of Azaindoles : A paper by Figueroa‐Pérez et al. (2006) detailed the use of related compounds in synthesizing 7-azaindole derivatives, suggesting the utility of thieno[3,2-b]pyridine structures in complex chemical syntheses Figueroa‐Pérez et al., 2006.
Chemical Reactions and Transformations
- 1,3-Dipolar Additions : Fischer and Schneider (1980) explored 1,3-dipolar additions to a similar compound, 7-methylthieno[2,3-c]pyridine 1,1-dioxide, providing insights into the reactivity of this class of compounds under various conditions Fischer & Schneider, 1980.
- Synthesis and Antimicrobial Activity : Abdel-rahman et al. (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines from a structurally related compound, demonstrating the potential antimicrobial applications of these derivatives Abdel-rahman et al., 2002.
Novel Compounds and Synthetic Routes
- Novel Compound Synthesis : Klemm et al. (1994) described the synthesis of novel compounds derived from thienopyridine N-oxides, showing the diverse potential of these structures in creating new chemical entities Klemm et al., 1994.
Safety and Hazards
Properties
IUPAC Name |
7-chloro-2-methylthieno[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-5-4-7-8(11-5)6(9)2-3-10-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIQAGPALJODCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CC(=C2S1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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